An In-depth Technical Guide to 3-[(Methylamino)sulphonyl]benzoic acid (CAS 35623-11-1)
An In-depth Technical Guide to 3-[(Methylamino)sulphonyl]benzoic acid (CAS 35623-11-1)
For Researchers, Scientists, and Drug Development Professionals
Core Properties
3-[(Methylamino)sulphonyl]benzoic acid is a chemical compound with the CAS number 35623-11-1. It belongs to the class of substituted benzoic acids and is of significant interest in medicinal chemistry.
Chemical and Physical Properties
The known quantitative data for 3-[(Methylamino)sulphonyl]benzoic acid are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉NO₄S | [1] |
| Molecular Weight | 215.23 g/mol | [1] |
| Melting Point | 211-213 °C | N/A |
| Appearance | Beige solid | [1] |
| Purity | 97% | [1] |
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of 3-[(Methylamino)sulphonyl]benzoic acid is not explicitly available in the reviewed literature, a standard synthetic route can be proposed based on the reaction of 3-(chlorosulfonyl)benzoic acid with methylamine.
Proposed Synthesis of 3-[(Methylamino)sulphonyl]benzoic acid
This proposed protocol is based on the general reactivity of sulfonyl chlorides with primary amines.
Reaction Scheme:
Materials:
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3-(Chlorosulfonyl)benzoic acid
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Methylamine (e.g., 40% solution in water or as a gas)
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A suitable solvent (e.g., Dichloromethane, Tetrahydrofuran)
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A base (e.g., Triethylamine, Pyridine) if starting from methylamine hydrochloride
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Hydrochloric acid (for acidification)
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Deionized water
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-(chlorosulfonyl)benzoic acid (1 equivalent) in the chosen anhydrous solvent.
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Cool the solution to 0 °C using an ice bath.
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Slowly add a solution of methylamine (2.2 equivalents) to the cooled solution. If using a methylamine salt, pre-mix it with a base (2.2 equivalents) in the solvent.
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Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding deionized water.
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If a precipitate forms, collect it by vacuum filtration. If not, proceed with extraction.
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Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3 to precipitate the product.
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Collect the solid product by vacuum filtration and wash with cold deionized water.
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Dry the crude product under vacuum.
Purification by Recrystallization
The crude 3-[(Methylamino)sulphonyl]benzoic acid can be purified by recrystallization.
Materials:
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Crude 3-[(Methylamino)sulphonyl]benzoic acid
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Recrystallization solvent (e.g., ethanol/water mixture, ethyl acetate/hexanes mixture)
Procedure:
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Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
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If insoluble impurities are present, perform a hot filtration.
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Allow the solution to cool slowly to room temperature to induce crystallization.
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Further cool the mixture in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration.
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Wash the crystals with a small amount of the cold recrystallization solvent.
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Dry the purified crystals under vacuum.
Analytical Characterization
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the N-H proton of the sulfonamide, and the methyl group protons. The aromatic protons will likely appear as complex multiplets in the range of 7.5-8.5 ppm. The N-H proton may appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration. The methyl protons attached to the nitrogen will likely be a singlet or a doublet (if coupled to the N-H proton) around 2.5-3.0 ppm.
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¹³C NMR: The carbon NMR spectrum should display signals for the carboxylic acid carbon (around 165-175 ppm), the aromatic carbons (in the range of 120-145 ppm), and the methyl carbon (around 25-35 ppm).
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FTIR: The infrared spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the N-H stretch of the sulfonamide (around 3300 cm⁻¹), and the S=O stretches of the sulfonamide (in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹).
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (215.23 g/mol ). Common fragmentation patterns would involve the loss of the carboxylic acid group and cleavage of the sulfonamide bond.
Biological Activity and Mechanism of Action
3-[(Methylamino)sulphonyl]benzoic acid and its derivatives are recognized as antagonists of the P2Y₁₄ receptor (P2Y₁₄R). The P2Y₁₄ receptor is a G protein-coupled receptor (GPCR) that is activated by UDP-sugars.
P2Y₁₄ Receptor Signaling Pathway
The P2Y₁₄ receptor primarily couples to the Gαi subunit of the heterotrimeric G protein complex. Activation of the P2Y₁₄ receptor by its agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). As an antagonist, 3-[(Methylamino)sulphonyl]benzoic acid blocks the binding of the endogenous agonist to the P2Y₁₄ receptor, thereby preventing this signaling cascade.
Caption: P2Y₁₄ Receptor Signaling Pathway and Antagonism.
Experimental Protocols for Biological Assays
The following are detailed methodologies for key experiments to characterize the antagonist activity of 3-[(Methylamino)sulphonyl]benzoic acid at the P2Y₁₄ receptor.
cAMP Measurement Assay
This assay quantifies the ability of an antagonist to block agonist-induced inhibition of cAMP production.
Materials:
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HEK293 cells stably expressing the human P2Y₁₄ receptor
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Cell culture medium (e.g., DMEM with 10% FBS)
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Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
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Forskolin
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3-isobutyl-1-methylxanthine (IBMX)
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P2Y₁₄ receptor agonist (e.g., UDP-glucose)
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Test compound (3-[(Methylamino)sulphonyl]benzoic acid)
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cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
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384-well white opaque plates
Procedure:
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Cell Seeding: Seed the P2Y₁₄R-expressing HEK293 cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
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Compound Preparation: Prepare serial dilutions of the test compound and a reference antagonist in assay buffer.
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Assay: a. Remove the culture medium from the cells and wash with assay buffer. b. Add the diluted test compound or vehicle to the wells and incubate for 15-30 minutes at 37°C. c. Add a solution containing the P2Y₁₄R agonist (at its EC₈₀ concentration) and forsklin (to stimulate cAMP production) to all wells except the basal control. d. Incubate for 15-30 minutes at 37°C.
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cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
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Data Analysis: Calculate the percentage of inhibition of the agonist response for each concentration of the test compound and determine the IC₅₀ value.
Fluorescent Ligand Binding Assay
This assay measures the ability of the test compound to displace a fluorescently labeled P2Y₁₄ receptor ligand.
Materials:
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Cell membranes prepared from cells overexpressing the P2Y₁₄ receptor
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)
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Fluorescently labeled P2Y₁₄ receptor ligand
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Test compound (3-[(Methylamino)sulphonyl]benzoic acid)
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Non-fluorescent P2Y₁₄ receptor antagonist for non-specific binding determination
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384-well black opaque plates
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Fluorescence plate reader
Procedure:
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Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.
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Assay Mixture Preparation: In each well of the 384-well plate, add the cell membranes, the fluorescently labeled ligand (at a concentration close to its Kd), and the diluted test compound or vehicle. For non-specific binding control wells, add a high concentration of a non-fluorescent antagonist.
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Incubation: Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.
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Detection: Measure the fluorescence polarization or fluorescence intensity using a suitable plate reader.
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Data Analysis: Calculate the percentage of displacement of the fluorescent ligand for each concentration of the test compound and determine the Ki value.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, characterization, and biological evaluation of 3-[(Methylamino)sulphonyl]benzoic acid.
